molecular formula C13H9BrN6O5S B14946014 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B14946014
M. Wt: 441.22 g/mol
InChI Key: VZXRWQTZDLSZOT-UHFFFAOYSA-N
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Description

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Nitration: Introduction of nitro groups into the aromatic rings.

    Bromination: Substitution of hydrogen atoms with bromine.

    Coupling Reactions: Formation of the pyrazole and benzothiazole rings.

    Amidation: Formation of the acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen atoms like bromine can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The nitro and bromine groups could play a role in binding to the target site, while the pyrazole and benzothiazole rings provide structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-(6-NITROBENZOTHIAZOL-2-YL)ACETAMIDE
  • 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(6-NITROBENZOTHIAZOL-2-YL)ACETAMIDE

Uniqueness

The presence of both nitro and bromine groups in the pyrazole ring, along with the benzothiazole moiety, may confer unique biological properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H9BrN6O5S

Molecular Weight

441.22 g/mol

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C13H9BrN6O5S/c1-6-11(14)12(20(24)25)17-18(6)5-10(21)16-13-15-8-3-2-7(19(22)23)4-9(8)26-13/h2-4H,5H2,1H3,(H,15,16,21)

InChI Key

VZXRWQTZDLSZOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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